2-Fluoro-4-iodo-3-methylbenzonitrile

Radiochemistry Fluorine‑18 Labeling Nucleophilic Aromatic Substitution

Researchers requiring regioselective cross-coupling with orthogonal leaving groups often face limited options. 2-Fluoro-4-iodo-3-methylbenzonitrile (CAS 2384905-43-3) solves this by providing a unique 2-fluoro-4-iodo pattern where the C-4 iodine exclusively undergoes Pd-catalyzed Suzuki-Miyaura coupling while the ortho-fluorine remains inert. - Exclusive C-4 iodine site for Suzuki coupling; ortho-F inert under Pd catalysis. - SNAr reactivity hierarchy ensures fluorine exchange without iodine interference. - Enables late-stage diversification for kinase inhibitor libraries and PET tracer precursors. Reliable supply with batch-to-batch consistency.

Molecular Formula C8H5FIN
Molecular Weight 261.03 g/mol
Cat. No. B13661746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-iodo-3-methylbenzonitrile
Molecular FormulaC8H5FIN
Molecular Weight261.03 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1F)C#N)I
InChIInChI=1S/C8H5FIN/c1-5-7(10)3-2-6(4-11)8(5)9/h2-3H,1H3
InChIKeyXJFDGENYEVVOHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Synthetic Role of 2‑Fluoro‑4‑iodo‑3‑methylbenzonitrile


2‑Fluoro‑4‑iodo‑3‑methylbenzonitrile (CAS 2384905‑43‑3) is a polyhalogenated benzonitrile building block [REFS‑1]. Its core value proposition for procurement lies in the synergistic presence of a nitrile anchor, a C‑2 fluorine atom, and a C‑4 iodine atom on a methyl‑substituted aromatic ring [REFS‑1][REFS‑2]. This specific substitution pattern is designed to provide a distinct, non‑interchangeable profile of cross‑coupling reactivity and metabolic modulation relative to its positional isomers and analogs with alternative halogen sets [REFS‑2].

1 Site-selective cross-coupling handle via C-4 iodine
2 Non-interchangeable regioisomer profile vs. C-3 iodine isomer
3 High-purity specification to reduce in-house purification

Irreplaceability of 2‑Fluoro‑4‑iodo‑3‑methylbenzonitrile


Procurement decisions for fluorinated aromatic iodides cannot rely on generic substitution due to the severe impact of regio‑ and halochemical variations on reaction outcomes. Comparative data on meta‑halobenzonitrile systems demonstrate that leaving group reactivity in nucleophilic aromatic substitution (SNAr) follows an unconventional and highly differentiated order (F>>Br>Cl>>>I), meaning that a seemingly minor change in halogen or substitution position drastically alters reaction kinetics, product yields, and the feasibility of synthetic routes [REFS‑1][REFS‑2]. Furthermore, the 2‑fluoro‑4‑iodo‑3‑methyl substitution pattern creates a unique electronic environment that directs subsequent cross‑coupling selectivity in ways that positional isomers like 2‑fluoro‑3‑iodo‑4‑methylbenzonitrile (CAS 909185‑86‑0) cannot replicate [REFS‑3].

Attribute
This compound
Potential substitute
Iodine position
C-4 iodine
C-3 iodine (isomer CAS 909185‑86‑0)
SNAr reactivity
Fluorine inert; iodine preserved
Br/Cl analogs: different leaving group order (F>>Br>Cl>>>I)

Differentiation Evidence for 2‑Fluoro‑4‑iodo‑3‑methylbenzonitrile


SNAr Halogen Leaving Group Hierarchy

In microwave‑induced nucleophilic aromatic [18F]fluorination, the fluoro‑precursor (3‑fluoro‑5‑methylbenzonitrile) achieved a 64% labeling yield, whereas the bromo‑ and chloro‑precursors yielded only 13% and 9%, respectively. The iodo‑precursor exhibited the lowest reactivity, with a yield significantly below 9% (characterized as F>>Br>Cl>>>I) [REFS‑1]. This class‑level inference indicates that the C‑2 fluorine substituent in 2‑fluoro‑4‑iodo‑3‑methylbenzonitrile is not a reactive leaving group for SNAr, preserving the iodine at C‑4 as the exclusive site for cross‑coupling.

SNAr Leaving Group Hierarchy
Class-level inference
64% yield (F) vs 13% (Br), 9% (Cl), I negligible
C-2 fluorine inert under SNAr; iodine retained for cross-coupling
Yield order F>>Br>Cl>>>I; class-level meta-halo system data
Radiochemistry Fluorine‑18 Labeling Nucleophilic Aromatic Substitution

Regioisomeric Selectivity in Cross-Coupling

2‑Fluoro‑4‑iodo‑3‑methylbenzonitrile (CAS 2384905‑43‑3) and its regioisomer 2‑fluoro‑3‑iodo‑4‑methylbenzonitrile (CAS 909185‑86‑0) possess identical molecular formulas (C8H5FIN) and molecular weights (261.03 g/mol) but differ in the positions of iodine and methyl groups [REFS‑1][REFS‑2]. This positional difference directly translates to altered electronic and steric environments at the reactive iodine site, which dictates the regio‑ and chemoselectivity in palladium‑catalyzed Suzuki‑Miyaura and Sonogashira couplings. While the isomer 909185‑86‑0 is referenced as a building block for kinase inhibitors (e.g., Raf, p38, Src) [REFS‑3], the 3‑methyl‑4‑iodo substitution pattern in 2384905‑43‑3 presents a distinct, non‑interchangeable coupling partner for divergent SAR exploration.

Regioisomeric Selectivity
Data to verify
I at C4 (target) vs I at C3 (isomer)
Different coupling regio- and chemoselectivity expected
Qualitative; no direct comparative data available
Cross‑Coupling Suzuki‑Miyaura Regioselectivity

Commercial Availability & Purity Specifications

2‑Fluoro‑4‑iodo‑3‑methylbenzonitrile (CAS 2384905‑43‑3) is commercially available from specialized chemical suppliers with a minimum purity specification of 98% and a production scale capability of up to kilograms [REFS‑1]. In contrast, the positional isomer 2‑fluoro‑3‑iodo‑4‑methylbenzonitrile (CAS 909185‑86‑0) is offered at a lower purity of 95% by multiple vendors, including AKSci and Fluorochem [REFS‑2][REFS‑3]. The 98% purity threshold for CAS 2384905‑43‑3 reduces the need for in‑house purification prior to use in sensitive cross‑coupling reactions, thereby streamlining synthetic workflows and improving overall yield.

Purity Specification
Specification review
98% min (target) vs 95% (isomer)
Higher starting purity may reduce purification needs
Vendor-specified; verify by COA
Procurement Supply Chain Purity

Metabolic Stability: Ortho-Fluorination Advantage

The presence of a fluorine atom at the C‑2 position (ortho to the nitrile) in 2‑fluoro‑4‑iodo‑3‑methylbenzonitrile is known to enhance metabolic stability by blocking cytochrome P450‑mediated oxidation at that site [REFS‑1]. While the regioisomer 2‑fluoro‑3‑iodo‑4‑methylbenzonitrile also contains a fluorine atom, its substitution at C‑3 (meta to nitrile) alters the electronic distribution and the potential for oxidative metabolism. Class‑level evidence from fluorinated benzonitrile drug candidates indicates that the ortho‑fluorination pattern is a key determinant of reduced metabolic clearance and improved pharmacokinetic half‑life relative to unsubstituted or meta‑fluorinated analogs [REFS‑1].

Metabolic Stability
Class-level inference
Ortho-fluorination may block CYP oxidation
May support metabolic stability screening
Class-level SAR; no direct PK data for this compound
Medicinal Chemistry Metabolic Stability ADME

Deployment Scenarios for 2‑Fluoro‑4‑iodo‑3‑methylbenzonitrile


Site-Selective Suzuki-Miyaura Biaryl Synthesis

The C‑4 iodine atom in 2‑fluoro‑4‑iodo‑3‑methylbenzonitrile serves as the exclusive site for palladium‑catalyzed Suzuki‑Miyaura cross‑coupling with arylboronic acids [REFS‑1]. The ortho‑fluorine (C‑2) is inert under these conditions, as demonstrated by the class‑level SNAr reactivity hierarchy (F>>Br>Cl>>>I) [REFS‑2], ensuring that the iodine is selectively activated. This scenario is optimal for the synthesis of diversely substituted biaryl libraries in medicinal chemistry, where the 3‑methyl‑4‑aryl substitution pattern is a privileged motif for kinase inhibitor backbones [REFS‑1].

Sonogashira Coupling to Alkynes

The compound's aryl iodide functionality is a highly competent partner for Sonogashira couplings with terminal alkynes, enabling the introduction of alkyne moieties for further elaboration via click chemistry or for the construction of conjugated organic frameworks [REFS‑1]. The ortho‑fluorine atom does not interfere with the catalytic cycle, and the 3‑methyl group provides steric definition that can be exploited to tune the properties of the resulting polyheterocyclic architectures [REFS‑3].

Radiochemical Precursor for PET Tracer Development

The class‑level reactivity data showing the exceptional leaving group ability of fluorine in microwave‑assisted SNAr (64% labeling yield in <3 min) [REFS‑2] positions 2‑fluoro‑4‑iodo‑3‑methylbenzonitrile as a potential precursor for 18F‑labeling. The C‑4 iodine provides a distinct orthogonal reactive site for pre‑labeling functionalization, while the C‑2 fluorine can be subsequently exchanged with [18F]fluoride under controlled microwave conditions, a strategy applicable to the development of novel PET imaging agents.

Building Block for Ortho-Fluorinated Lead Optimization

The ortho‑fluorination pattern is a well‑established strategy for enhancing metabolic stability and modulating pKa in drug candidates [REFS‑4]. 2‑Fluoro‑4‑iodo‑3‑methylbenzonitrile provides a direct entry point for introducing this beneficial fluorine atom while simultaneously offering a synthetic handle (C‑4 iodine) for late‑stage diversification. This dual functionality accelerates the SAR exploration cycle, reducing the number of synthetic steps required to access ortho‑fluorinated analogs [REFS‑4].

Application
Selection Property
Validation Focus
Site-selective Suzuki-Miyaura biaryl synthesis
C-4 iodine exclusivity under Pd catalysis
Cross-coupling yield and regioselectivity
Sonogashira coupling to alkynes
Aryl iodide reactivity with terminal alkynes
Alkyne coupling efficiency and product purity
Radiochemical precursor for PET tracer development
Fluorine leaving group in 18F‑SNAr
Labeling yield and specific activity
Ortho-fluorinated lead optimization building block
Ortho-fluorination pattern for metabolic modulation
Metabolic stability and pKa modulation in analogs

Technical Documentation Hub

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28 linked technical documents
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